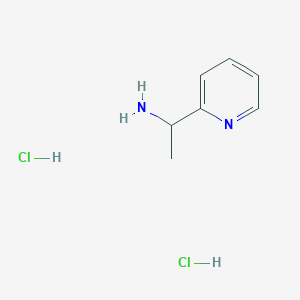

1-(2-Pyridyl)ethylamine Dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)ethylamine Dihydrochloride can be synthesized through the alkylation of 2-pyridineethanamine with ethyl halides under controlled conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Pyridyl)ethylamine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and bases like sodium hydroxide are commonly employed.

Major Products Formed:

Oxidation: N-oxides of 1-(2-Pyridyl)ethylamine.

Reduction: Secondary or tertiary amines.

Substitution: Various alkylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(2-Pyridyl)ethylamine dihydrochloride is primarily recognized for its role as an intermediate in the synthesis of numerous pharmaceuticals. Its structure allows it to interact with various biological targets, making it valuable in the development of drugs aimed at treating neurological disorders. For instance, it has been studied for its potential effects on neurotransmitter systems, particularly in modulating the activity of receptors associated with conditions like anxiety and depression .

Case Study: Neurological Disorders

A study focused on the synthesis of novel compounds derived from this compound demonstrated its efficacy as a precursor in developing drugs that target serotonin receptors. These compounds exhibited promising results in preclinical models for anxiety reduction and mood stabilization.

Biochemical Research

In biochemical research, this compound is utilized to explore neurotransmitter systems and their receptors. It aids researchers in understanding the mechanisms of action for various neurotransmitters, which is crucial for developing targeted therapies for mental health disorders.

Research Insights

Research has shown that derivatives of 1-(2-Pyridyl)ethylamine can selectively inhibit certain receptor subtypes, leading to potential applications in treating conditions such as schizophrenia and bipolar disorder. The compound's ability to modulate receptor activity provides insights into the underlying biochemical pathways involved in these disorders .

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting and quantifying biomolecules. Its chemical properties make it suitable for enhancing the accuracy of biochemical assays, particularly those involving high-performance liquid chromatography (HPLC) and mass spectrometry.

Application Example

In a recent study, researchers utilized this compound as a standard reference material to calibrate HPLC methods for quantifying neurotransmitters in biological samples. The results indicated improved sensitivity and specificity compared to traditional methods, underscoring its importance in analytical applications .

Material Science

The compound finds applications in material science, particularly in the formulation of specialized materials such as coatings and polymers. Its unique chemical properties allow for modifications that enhance performance characteristics like adhesion and durability.

Material Development Case Study

A project involving the development of advanced polymer coatings incorporated this compound to improve the thermal stability and mechanical properties of the final product. The modified coatings exhibited superior resistance to environmental degradation compared to unmodified counterparts .

Agrochemical Applications

Emerging research suggests potential uses of this compound in agrochemicals, particularly in developing more effective pest control agents. Its biological activity may be harnessed to create compounds that target specific pests while minimizing environmental impact.

Exploratory Research

Initial studies have indicated that formulations containing this compound show promise as bio-pesticides, exhibiting selective toxicity towards certain pests without harming beneficial insects. This could pave the way for more sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Effective in modulating serotonin receptors |

| Biochemical Research | Understanding neurotransmitter systems | Selective inhibition of receptor subtypes |

| Analytical Chemistry | Enhancing detection and quantification methods | Improved sensitivity in HPLC assays |

| Material Science | Formulation of specialized coatings and polymers | Enhanced thermal stability and mechanical properties |

| Agrochemical Applications | Potential use as bio-pesticides | Selective toxicity towards pests with minimal environmental impact |

Mecanismo De Acción

The mechanism of action of 1-(2-Pyridyl)ethylamine Dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-(2-Pyridyl)ethylamine: Similar structure but without the dihydrochloride component.

2-(2-Aminoethyl)pyridine: Another related compound with similar properties.

Uniqueness: 1-(2-Pyridyl)ethylamine Dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Actividad Biológica

Overview

1-(2-Pyridyl)ethylamine dihydrochloride, also known as methyl(2-pyridyl)ethylamine dihydrochloride, is a chemical compound that has garnered interest due to its diverse biological activities. This compound is characterized by its pyridine ring, which contributes to its reactivity and interaction with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-pyridin-2-ylethanamine; dihydrochloride

- Molecular Formula : C7H10N2·2ClH

- CAS Number : 40154-81-2

This compound acts primarily as a ligand for certain receptors, particularly histamine receptors. Its mechanism involves modulation of neurotransmitter release and receptor activity, influencing various physiological processes such as:

- Neurotransmission : It interacts with histamine H1 receptors, affecting central nervous system functions.

- Enzyme Modulation : The compound can influence enzymatic pathways, potentially altering metabolic processes.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antihistaminic Activity : It exhibits properties similar to antihistamines, impacting allergic responses and other histamine-mediated processes.

- Neuroprotective Effects : Research indicates potential neuroprotective roles in models of neurodegeneration.

- Metabolic Regulation : Studies have shown that it may influence energy metabolism and body weight regulation through interactions with hypothalamic pathways.

1. Histamine Receptor Interaction

A study investigating the effects of this compound on hypothalamic histamine H1 receptors demonstrated significant changes in food intake and body mass in genetically modified mice. The infusion of this compound resulted in altered expression levels of leptin and UCP-1 mRNA, indicating its role in metabolic regulation (source: ).

2. Respiratory Muscle Activity

In experiments conducted on rats, the delivery of 2-(2-pyridyl)ethylamine (a related compound) to the hypoglossal motor nucleus showed increased genioglossus muscle activity across sleep-wake states. This suggests a potential application in respiratory disorders where muscle tone is compromised (source: ).

3. Neuroprotective Properties

Research has indicated that compounds similar to this compound may provide neuroprotective benefits. These studies highlight the importance of this class of compounds in developing treatments for neurodegenerative diseases (source: ).

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Pyridine derivative | Antihistaminic, neuroprotective |

| 2-(2-Pyridyl)ethylamine | Pyridine derivative | Similar receptor interactions |

| 2-(2-Aminoethyl)pyridine | Pyridine derivative | Related pharmacological properties |

Propiedades

IUPAC Name |

1-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBVPGDYRRBINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.